Fesoterodine-d7 (fumarate) chemical structure and properties
Fesoterodine-d7 (fumarate) chemical structure and properties
An In-Depth Technical Guide to Fesoterodine-d7 (fumarate) for Bioanalytical Applications
Introduction
Fesoterodine is a potent and competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Marketed under the brand name Toviaz®, it functions as a prodrug.[3] Following oral administration, fesoterodine is rapidly and completely hydrolyzed by non-specific plasma esterases to its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5] This biotransformation is crucial as the therapeutic effects of the drug are exerted by 5-HMT.[6]
Given the rapid and extensive conversion, bioanalytical methods for pharmacokinetic, bioequivalence, or metabolic studies must accurately quantify both the parent drug, fesoterodine, and its active metabolite, 5-HMT, often at very low concentrations in complex biological matrices like plasma.[7] To achieve the required precision and accuracy, particularly for regulatory submissions, stable isotope-labeled internal standards are indispensable.
Fesoterodine-d7 (fumarate) is the deuterium-labeled analogue of fesoterodine fumarate.[8] It serves as the gold-standard internal standard for the quantification of fesoterodine in bioanalytical assays, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Its utility is paramount in correcting for variability during sample preparation and compensating for matrix-induced ion suppression or enhancement, ensuring the integrity and reliability of the analytical data.[8] This guide provides a comprehensive technical overview of the chemical properties of Fesoterodine-d7 (fumarate) and its critical application in modern drug development.
Chemical Structure and Physicochemical Properties
Chemical Structure
The key distinction of Fesoterodine-d7 (fumarate) is the incorporation of seven deuterium (²H or D) atoms into the fesoterodine molecule. While the exact positions can vary between manufacturers, labeling is commonly applied to metabolically stable positions that are readily accessible during synthesis. A frequent labeling pattern involves the isobutyrate moiety, as this provides a significant mass shift away from the analyte while being synthetically feasible.
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IUPAC Name: (E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate-d7
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CAS Number: 2747918-94-9[8]
Caption: Representative chemical structure of Fesoterodine-d7 (fumarate).
Physicochemical Properties
The incorporation of deuterium increases the molecular weight of the parent molecule by approximately 7 Da, which is a crucial feature for its use in mass spectrometry. Other physicochemical properties are nearly identical to the non-labeled compound, ensuring similar behavior during extraction and chromatography.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀D₇NO₃ · C₄H₄O₄ | |
| Molecular Weight (Fumarate Salt) | ~534.70 g/mol | Calculated |
| Molecular Weight (Free Base) | ~418.63 g/mol | |
| CAS Number | 2747918-94-9 | [8] |
| Appearance | White to off-white powder | [3] |
| Solubility | Freely soluble in water | [3] |
| Isotopic Purity | Typically ≥98% | Manufacturer Specification |
| Chemical Purity | Typically ≥98% (HPLC) | Manufacturer Specification |
Rationale for Use as an Internal Standard
Principles of Stable Isotope Dilution Analysis (SIDA)
In LC-MS/MS-based quantification, variability can be introduced at multiple stages, including sample extraction, chromatographic injection, and the ionization process within the mass spectrometer source. An ideal internal standard (IS) should behave identically to the analyte of interest (in this case, fesoterodine) through all of these steps but be clearly distinguishable by the detector.
Deuterated internal standards are considered the "gold standard" because they fulfill these criteria perfectly.[9] They are chemically identical to the analyte, meaning they have the same polarity, pKa, and functional groups. This ensures they co-elute chromatographically and experience the same degree of recovery or loss during sample preparation and the same response to matrix effects (ion suppression or enhancement) during ionization. However, their increased mass allows the mass spectrometer to detect the analyte and the IS as distinct chemical entities.
Advantages of Fesoterodine-d7
The key advantage of using Fesoterodine-d7 is the mitigation of analytical errors. By adding a known quantity of the deuterated standard to each sample at the very beginning of the workflow, the ratio of the analyte's MS signal to the IS's MS signal can be used for quantification. This ratio remains constant even if sample is lost during extraction or if matrix effects alter the absolute signal intensity of both compounds. The +7 Da mass difference provides a clear separation from the analyte's isotopic envelope, preventing cross-signal interference.
Application in Bioanalytical Methodologies (LC-MS/MS)
Fesoterodine-d7 is primarily used in validated bioanalytical methods for determining the pharmacokinetics of fesoterodine and its active metabolite, 5-HMT. A robust method based on the work of Parekh et al. serves as an excellent template.[4]
Bioanalytical Workflow Overview
The process involves sample collection (typically plasma), fortification with the internal standards, extraction of all analytes, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.
Caption: General workflow for bioanalysis of fesoterodine using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to efficiently extract fesoterodine and 5-HMT from plasma while removing interfering proteins and phospholipids.
Protocol:
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Aliquot: In a clean microcentrifuge tube, pipette 100 µL of human plasma (from a study sample, calibration standard, or quality control).
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Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of a working solution containing Fesoterodine-d7 and 5-HMT-d7 (the deuterated standard for the active metabolite) to every tube.
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Vortex: Briefly vortex the tubes to ensure complete mixing.
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Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).
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Causality: This non-polar solvent mixture effectively partitions the relatively non-polar analytes out of the aqueous plasma matrix, leaving behind highly polar components and precipitated proteins.
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Vortex & Centrifuge: Vortex vigorously for 5-10 minutes to ensure thorough extraction. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.
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Isolate: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the protein pellet or aqueous layer.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step ensures the analytes are dissolved in a solvent compatible with the chromatographic system.
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Transfer: Transfer the reconstituted sample to an autosampler vial for injection.
Chromatographic Separation
The goal of chromatography is to separate the parent drug, its metabolite, and any other components from each other before they enter the mass spectrometer.
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Kromasil, 100 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the analytes, allowing for good separation from polar matrix components. |
| Mobile Phase | Isocratic mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate or Formate) | Provides consistent elution and stable ionization. The organic modifier (acetonitrile) controls retention, while the buffer provides ions to aid in the ESI process and controls pH. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimized for the specific column dimensions to achieve good peak shape and resolution. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and run time. |
| Injection Vol. | 5 - 10 µL | A small volume is sufficient for the high sensitivity of modern mass spectrometers. |
Mass Spectrometric Detection
Detection is typically performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode and using Multiple Reaction Monitoring (MRM).
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Principle of MRM: In the mass spectrometer source, molecules are ionized to create a protonated precursor ion, [M+H]⁺. The first quadrupole (Q1) is set to isolate only the precursor ion of a specific mass-to-charge ratio (m/z). This ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion (product ion). This highly specific precursor → product ion transition is monitored over time.
Caption: Representative MRM fragmentation scheme for Fesoterodine and Fesoterodine-d7.
Optimized MRM Transitions: The following table provides the specific mass transitions required for a validated assay. The precursor ion is the protonated molecule, and the product ion is a stable fragment resulting from collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Rationale for Fragmentation |
| Fesoterodine | 412.3 | 204.2 | Cleavage of the ester and benzyl ether linkages, resulting in the stable diisopropylamino-propyl-phenyl fragment. |
| Fesoterodine-d7 (IS) | 419.3 | 211.2 | Same fragmentation pathway as the analyte, but the product ion retains the deuterium labels, resulting in a +7 Da mass shift. |
| 5-HMT (Metabolite) | 328.2 | 204.2 | Loss of the isobutyrate group from fesoterodine yields 5-HMT. The fragmentation pathway is identical to fesoterodine, yielding the same product ion. |
| 5-HMT-d7 (IS) | 335.2 | 211.2 | The deuterated metabolite fragments to the deuterated product ion, maintaining the +7 Da mass shift for reliable internal standardization. |
Conclusion
Fesoterodine-d7 (fumarate) is an essential tool for the accurate and precise quantification of fesoterodine in complex biological matrices. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves as a true internal standard during sample preparation and chromatographic analysis. The +7 Da mass shift allows for clear distinction by mass spectrometry, enabling robust and reliable data generation in support of critical drug development activities, from preclinical pharmacokinetics to pivotal human bioequivalence studies. The use of Fesoterodine-d7 underpins the integrity of data submitted to regulatory agencies, making it a cornerstone of modern bioanalytical science in the study of fesoterodine.
References
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Parekh JM, Sanyal M, Yadav M, Shrivastav PS. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;913-914:1-11. [Online]. Available at: [Link]
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ResearchGate. Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. [Online]. Available at: [Link]
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PubChem, National Center for Biotechnology Information. Fesoterodine. [Online]. Available at: [Link]
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U.S. Food and Drug Administration. TOVIAZ® (fesoterodine fumarate) extended-release tablets, for oral use Label. [Online]. Available at: [Link]
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Kim S, Lee H, et al. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. Clin Drug Investig. 2014;34(1):53-63. [Online]. Available at: [Link]
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International Continence Society. 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. [Online]. Available at: [Link]
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Pfizer Canada ULC. TOVIAZ® (fesoterodine fumarate) Product Monograph. 2021. [Online]. Available at: [Link]
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